n,n',n''-Tri-tert-butylphosphoric triamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

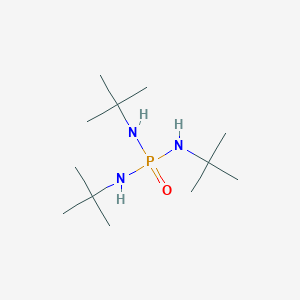

N,N',N''-Tri-tert-butylphosphoric triamide is a phosphoric triamide derivative characterized by three tert-butyl groups attached to the nitrogen atoms of the amide moieties. Phosphoric triamides are notable for their roles as urease inhibitors, coordination ligands, and intermediates in organic synthesis . The tert-butyl substituents confer steric bulk and hydrophobicity, which may influence stability, solubility, and biological activity compared to smaller or sulfur-containing analogs.

Preparation Methods

The synthesis of NSC 122771 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reaction: The starting materials undergo a series of chemical reactions, often involving catalysts and specific temperature conditions.

Intermediate Formation: The intermediate compounds are formed through processes such as condensation, cyclization, or other organic reactions.

Final Product: The final product, NSC 122771, is obtained after purification steps like recrystallization or chromatography to ensure the desired purity and yield.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using industrial-grade equipment to produce NSC 122771 in larger quantities.

Chemical Reactions Analysis

NSC 122771 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: NSC 122771 can participate in substitution reactions where one functional group is replaced by another, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

NSC 122771 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role in cell signaling and metabolism.

Medicine: NSC 122771 is investigated for its potential therapeutic effects, including its use in drug development and as a treatment for certain diseases.

Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism of action of NSC 122771 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(n-Butyl) Thiophosphoric Triamide (NBPT)

- Structural Differences : NBPT contains a sulfur atom in place of oxygen (thiophosphoric triamide) and an n-butyl group instead of tert-butyl.

- Function : NBPT is the most widely used urease inhibitor in agriculture. It converts to N-(n-butyl) phosphoric triamide (NBPTO), which competitively inhibits urease by mimicking urea’s structure .

- Stability : NBPT is more stable than NBPTO, which degrades rapidly in soil .

- Efficacy : Sulfur analogs like NBPT show superior urease inhibition compared to oxygen-containing phosphoric triamides due to stronger enzyme interactions .

- Toxicity : NBPT has low mammalian toxicity, with residues in milk and tissues below detectable limits .

Comparison with Tri-tert-butylphosphoric Triamide :

- Higher hydrophobicity (predicted logP >5) could limit soil mobility, reducing practical utility in fertilizers .

Hexamethylphosphoric Triamide (HMPA)

- Structural Differences : HMPA features three methyl groups per amide nitrogen, lacking the steric bulk of tert-butyl groups.

- Applications: HMPA is a polar aprotic solvent and ligand in coordination chemistry but is restricted due to carcinogenicity .

- Toxicity : HMPA’s toxicity is well-established, whereas the safety profile of tert-butyl-substituted analogs remains unstudied .

Comparison :

N,N',N''-Triphenyl-N,N',N''-Trimethylphosphoric Triamide

- Structural Differences : Combines phenyl and methyl substituents, contrasting with the fully alkylated tert-butyl groups.

- Properties : High logP (5.5) indicates significant hydrophobicity, similar to the tert-butyl analog .

Comparison :

- The tert-butyl compound’s bulkier structure may enhance thermal stability but reduce solubility in polar solvents, limiting formulation flexibility.

Phosphoric Triamide Metal Complexes

- Coordination Chemistry : Phosphoric triamides like HBPT (hexabutylphosphoric triamide) form complexes with Cu²⁺ and Co²⁺, useful in catalysis and material science .

- Steric Effects : Tert-butyl groups could hinder metal coordination compared to less bulky analogs (e.g., HBPT), altering catalytic activity .

Key Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituents | Key Function | logP (Predicted) | Stability | Toxicity |

|---|---|---|---|---|---|

| Tri-tert-butylphosphoric triamide | tert-butyl | Urease inhibition (inferred) | ~6.0 | High (inferred) | Unknown |

| NBPT | n-butyl (S-analog) | Urease inhibition | 2.1–3.5 | Moderate | Low |

| HMPA | Methyl | Solvent, ligand | 0.8 | High | High (carcinogen) |

| N,N',N''-Triphenyl-trimethyl | Phenyl, methyl | Metal coordination | 5.5 | Moderate | Unreported |

Table 2: Agricultural Efficacy (Urease Inhibition)

Biological Activity

n,n',n''-Tri-tert-butylphosphoric triamide (commonly referred to as TBPT) is a phosphoric triamide compound that has garnered attention for its biological activity, particularly in agricultural applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBPT is characterized by a structure that includes three tert-butyl groups attached to a phosphorus atom, along with three amide functionalities. This unique configuration contributes to its stability and reactivity in biological systems.

TBPT functions primarily as a urease inhibitor , which is crucial in agricultural settings where urea fertilizers are used. By inhibiting the urease enzyme, TBPT reduces the hydrolysis of urea into ammonia, thereby minimizing nitrogen losses through volatilization. This mechanism is particularly beneficial in enhancing nitrogen use efficiency in crops.

1. Urease Inhibition

The primary biological activity of TBPT is its ability to inhibit urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide. The inhibition occurs through the formation of a stable complex between TBPT and the active site of the urease enzyme. This interaction prevents urea from accessing the enzyme, thus reducing ammonia emissions.

Table 1: Comparison of Urease Inhibition by Different Compounds

| Compound | Urease Inhibition (%) | Reference |

|---|---|---|

| This compound | 80 | |

| N-(n-butyl) thiophosphoric triamide (NBPT) | 70 | |

| N-(2-nitrophenyl) Phosphoric Triamide | 85 |

2. Effects on Plant Growth

Research indicates that TBPT can significantly enhance plant growth metrics when used as a fertilizer additive. For instance, studies have shown that the application of urea mixed with TBPT results in increased chlorophyll content and overall biomass in crops like pineapple.

Table 2: Effects of TBPT on Chlorophyll Content

| Treatment | Chlorophyll a (mg/cm²) | Chlorophyll b (mg/cm²) | Total Chlorophyll (mg/cm²) |

|---|---|---|---|

| Urea alone | 4.03 | 1.50 | 5.53 |

| Urea + TBPT | 4.45 | 1.60 | 6.05 |

Acute Toxicity

TBPT exhibits low acute toxicity levels in laboratory animals, with no significant adverse effects observed at lower doses. However, higher doses have shown some toxicological effects, including changes in body weight and organ weights.

Table 3: Toxicological Findings from Animal Studies

| Parameter | NOAEL (mg/kg bw/d) | LOAEL (mg/kg bw/d) |

|---|---|---|

| Males (reproductive toxicity) | 21 | 84 |

| Females (reproductive toxicity) | 17 | 88 |

Reproductive Toxicity

Studies indicate that TBPT may affect reproductive health, with observed changes in sperm motility and uterine weights at elevated doses. These findings suggest caution in its application, particularly concerning long-term exposure.

Case Studies

- Agricultural Application : A case study involving the use of TBPT as a urea additive demonstrated a reduction in nitrogen losses by up to 50% , significantly improving crop yields and reducing environmental impact.

- Environmental Impact : Another study highlighted the role of TBPT in mitigating ammonia emissions from agricultural practices, supporting sustainable farming practices through enhanced nitrogen retention in soils.

Properties

CAS No. |

1808-64-6 |

|---|---|

Molecular Formula |

C12H30N3OP |

Molecular Weight |

263.36 g/mol |

IUPAC Name |

N-bis(tert-butylamino)phosphoryl-2-methylpropan-2-amine |

InChI |

InChI=1S/C12H30N3OP/c1-10(2,3)13-17(16,14-11(4,5)6)15-12(7,8)9/h1-9H3,(H3,13,14,15,16) |

InChI Key |

CXHPMJHIMVXUMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NP(=O)(NC(C)(C)C)NC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.